Cas no 959632-00-9 (methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate)

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate structure
959632-00-9 structure
Nombre del producto:methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
Número CAS:959632-00-9
MF:C12H14O2
Megavatios:190.238363742828
MDL:MFCD20040020
CID:2146971
PubChem ID:57443305

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • methyl 1-p-tolylcyclopropanecarboxylate
    • methyl 1-(p-tolyl)cyclopropanecarboxylate
    • methyl 1-(4-methylphenyl)cyclopropanecarboxylate
    • Cyclopropanecarboxylic acid, 1-(4-methylphenyl)-, methyl ester
    • methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
    • VDKNOCBCIJGIOC-UHFFFAOYSA-N
    • SY126269
    • Methyl 1-(4-methylphenyl)cyclopropanecarboxylate (ACI)
    • 1-(4-Methylphenyl)cyclopropanecarboxylic acid methyl ester
    • 1-(p-Tolyl)cyclopropanecarboxylic acid methyl ester
    • AKOS027255649
    • CS-0037349
    • SCHEMBL844453
    • MFCD20040020
    • W10748
    • 1-(4-Methylphenyl)-cyclopropanecarboxylic acid methyl ester
    • Methyl1-(p-tolyl)cyclopropanecarboxylate
    • AS-71418
    • 959632-00-9
    • DB-319794
    • MDL: MFCD20040020
    • Renchi: 1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3
    • Clave inchi: VDKNOCBCIJGIOC-UHFFFAOYSA-N
    • Sonrisas: O(C)C(C1(C2C=CC(C)=CC=2)CC1)=O

Atributos calculados

  • Calidad precisa: 190.099379685g/mol
  • Masa isotópica única: 190.099379685g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 223
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 26.3

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M357113-10mg
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
959632-00-9
10mg
$ 50.00 2022-06-03
TRC
M357113-100mg
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
959632-00-9
100mg
$ 320.00 2022-06-03
eNovation Chemicals LLC
D767531-1g
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 95%
1g
$905 2024-06-06
Chemenu
CM323643-1g
Methyl 1-(p-tolyl)cyclopropanecarboxylate
959632-00-9 95%
1g
$701 2021-06-15
Aaron
AR00IKDQ-100mg
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 98%
100mg
$240.00 2024-05-20
Aaron
AR00IKDQ-1g
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 98%
1g
$865.00 2024-05-20
Ambeed
A650846-1g
Methyl 1-(p-tolyl)cyclopropanecarboxylate
959632-00-9 95+%
1g
$764.0 2024-04-16
Aaron
AR00IKDQ-250mg
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 98%
250mg
$437.00 2024-05-20
eNovation Chemicals LLC
D767531-250mg
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 95%
250mg
$625 2025-02-25
eNovation Chemicals LLC
D767531-2g
Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester
959632-00-9 95%
2g
$1695 2024-06-06

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  16 h, 75 °C
Referencia
Preparation of heterocyclic-based compounds having muscarinic receptor antagonist and beta2 adrenergic receptor agonist activity for treatment of respiratory and inflammatory diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 12 h, 70 °C
Referencia
Preparation of N-arylmethylindazole modulators of PPARG
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement
Cantin, Thomas; Charette, Andre B. ; Poisson, Thomas ; Jubault, Philippe, Synthesis, 2023, 55(18), 2943-2950

Métodos de producción 4

Condiciones de reacción
Referencia
N-benzylbenzimidazole modulators of pparg
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 h, reflux; reflux → rt
Referencia
Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  overnight, reflux
Referencia
Preparation of N-biphenylmethylindole modulators of PPARG for treatment of osteoporosis
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
N-benzylbenzimidazole modulators of PPARγ
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  overnight, reflux
Referencia
N-Benzylindoles as modulators of PPARG and their preparation
, United States, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  rt; rt → reflux; 3 h, reflux
Referencia
Arylpyrazole derivatives as FXR agonists and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases
, World Intellectual Property Organization, , ,

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Raw materials

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:959632-00-9)methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
A922473
Pureza:99%
Cantidad:1g
Precio ($):688.0